Dextromethorphan-d3 Hydrobromide
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Overview
Description
Dextromethorphan-d3 Hydrobromide is a deuterated form of Dextromethorphan Hydrobromide, a widely used antitussive agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of dextromethorphan.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan-d3 Hydrobromide involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Dextromethorphan-d3 Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan-d3, a major metabolite.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Halogenation and other substitution reactions can modify the molecule further.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products:
Dextrorphan-d3: Formed through oxidation.
Various Substituted Derivatives: Depending on the substitution reactions performed.
Scientific Research Applications
Dextromethorphan-d3 Hydrobromide has several applications in scientific research, including:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of dextromethorphan in the body.
Drug Interaction Studies: Helps in understanding how dextromethorphan interacts with other drugs.
Biological Research: Used in studies involving the central nervous system due to its action on NMDA receptors.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Dextromethorphan-d3 Hydrobromide exerts its effects primarily through:
NMDA Receptor Antagonism: It acts as a low-affinity uncompetitive antagonist of the NMDA receptor, which plays a role in modulating pain and neuroprotection.
Sigma-1 Receptor Agonism: It also acts as an agonist at sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Nicotinic Receptor Antagonism: It can antagonize α3/β4 nicotinic receptors, contributing to its effects on the central nervous system.
Comparison with Similar Compounds
Dextromethorphan Hydrobromide: The non-deuterated form, commonly used as an antitussive.
Dextrorphan: The primary active metabolite of dextromethorphan.
Levorphanol: A related compound with similar structure but different pharmacological properties.
Uniqueness: Dextromethorphan-d3 Hydrobromide is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
Properties
CAS No. |
1443149-12-9 |
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Molecular Formula |
C₁₈H₂₃D₃BrNO |
Molecular Weight |
355.33 |
Synonyms |
(9α,13α,14α)-3-Methoxy-d3-17-(methyl)morphinan Hydrobromide; (+)-3-Methoxy-d3-N-(methyl-d3)morphinan; d-3-Methoxy-d3-N-(methyl-d3)morphinan Hydrobromide |
Origin of Product |
United States |
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